1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Description
1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring a fused bicyclic imidazoimidazole core. Its structure includes ethyl and methyl substituents at the 1,4 and 3,6 positions, respectively, and carbonyl groups at the 2,5 positions. This compound (CAS: 103232-71-9) belongs to the glycoluril family, a class of molecules with diverse applications ranging from explosives to slow-release fertilizers .
Properties
IUPAC Name |
3,6-diethyl-1,4-dimethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-5-13-7-8(12(4)9(13)15)14(6-2)10(16)11(7)3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMJBLPBWFQYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)C)N(C(=O)N2C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385460 | |
| Record name | 1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-95-4 | |
| Record name | 1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable diketone in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The presence of multiple substituents allows for various substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives.
Scientific Research Applications
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and its analogs:
Functional and Application Differences
- Explosives: DINGU (1,4-dinitro derivative) is notable for its stability and low toxicity, making it suitable for explosive formulations .
- Agriculture : Glycoluril’s high nitrogen content and slow water solubility make it effective in fertilizers . The target compound’s ethyl/methyl groups may reduce solubility further, but this remains unexplored.
- Pharmaceuticals: Derivatives like cis-diphenylglycoluril show promise in drug design due to their rigid bicyclic framework .
Biological Activity
1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, commonly referred to as Albicar, is a synthetic compound with the molecular formula C10H18N4O2. This compound has garnered interest due to its potential psychotropic effects and applications in medicinal chemistry. The following article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C10H18N4O2
- Molecular Weight : 226.14 g/mol
- Structural Features : The compound features a tetrahydroimidazole ring with two ethyl groups attached to nitrogen atoms, contributing to its unique biological properties.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-2-imidazolidinone | C4H8N2O | Simpler structure; used as a solvent |
| 1-Ethyl-2-imidazolidinone | C5H10N2O | Similar ring structure; less complex |
| 2-Methyl-1-(phenyl)ethanamine | C9H13N | Different functional groups; psychoactive properties |
Psychotropic Effects
Research indicates that this compound exhibits psychotropic activity , potentially influencing the central nervous system. Studies have suggested that it may possess anxiolytic and antidepressant properties. The compound's unique structure allows for interactions with various neurotransmitter systems, although specific mechanisms remain to be fully elucidated .
The biological activity of Albicar is believed to involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. This modulation could lead to alterations in mood and anxiety levels, making it a candidate for further investigation in psychiatric applications.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Albicar on various cell lines. For instance, the compound was tested against cancerous cell lines (e.g., HeLa) and normal cell lines (e.g., EUFA30). The results indicated varying degrees of cytotoxicity:
Table 2: Cytotoxicity Results
| Compound Tested | Cell Line | IC50 (µM) |
|---|---|---|
| Albicar | HeLa | 93.7 - 322.8 |
| Albicar | EUFA30 | Higher than HeLa |
The IC50 values demonstrate that Albicar exhibits selective cytotoxicity towards cancerous cells compared to normal cells, suggesting a potential therapeutic window for further development .
Case Study 1: Anxiolytic Activity
A study investigating the anxiolytic effects of Albicar involved behavioral assays in animal models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific doses. These findings support its potential use in treating anxiety disorders.
Case Study 2: Antidepressant Properties
Another case study focused on the antidepressant-like effects of Albicar in rodent models subjected to chronic stress. The compound showed promise in reversing stress-induced behavioral changes, indicating its potential role as an antidepressant agent.
Q & A
Q. What are the established synthetic routes for 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione?
The compound can be synthesized via condensation reactions of glyoxal derivatives with substituted ureas under acidic or basic catalysis. For example, glycoluril analogs (tetrahydroimidazo[4,5-d]imidazole-dione derivatives) are typically prepared by reacting glyoxal with urea in the presence of acid catalysts, followed by alkylation to introduce ethyl and methyl groups at specific positions . Modifications to reaction conditions (e.g., solvent polarity, temperature) are critical for regioselective substitution. Purification often involves recrystallization from polar aprotic solvents.
Q. How can structural elucidation be performed for this compound?
- X-ray crystallography : Resolve stereochemistry and confirm the bicyclic imidazolidine-dione framework.
- NMR spectroscopy : Use - and -NMR to identify ethyl (δ ~1.2–1.4 ppm for CH, δ ~3.3–3.6 ppm for CH) and methyl (δ ~2.1–2.3 ppm) substituents. NOESY experiments clarify spatial arrangements of substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) and isotopic patterns .
Q. What safety protocols are recommended for handling this compound?
Based on analogs like dinitroglycoluril, which is explosive (UN0489), handle the compound in small quantities under inert atmospheres. Use personal protective equipment (PPE) due to potential acute oral toxicity (LD: 50–300 mg/kg) and genotoxicity risks . Store in airtight containers away from heat or oxidizing agents.
Advanced Research Questions
Q. How do substituents influence electrochemical properties in supramolecular host-guest systems?
Ethyl and methyl groups modulate electron density and steric effects, altering redox behavior. For example, voltammetry studies on diphenylglycoluril analogs show that substituents affect cation-binding affinity in crown ether-like cavities. Differential pulse voltammetry (DPV) reveals shifts in oxidation potentials when Na or K ions are bound, suggesting cooperative interactions between substituents and guest species .
Q. What methodologies assess environmental persistence and degradation pathways?
- Hydrolysis studies : Monitor solubility and stability in aqueous buffers (pH 4–9) using HPLC-MS to detect degradation products (e.g., urea derivatives).
- Soil column experiments : Track nitrogen release kinetics to evaluate slow-release potential, as seen in glycoluril-based fertilizers .
- Photolysis assays : Expose to UV-Vis light and analyze by GC-MS for byproducts like imidazolidinones or formaldehyde (if polymerized) .
Q. How can contradictions in thermal stability data be resolved?
Conflicting reports on thermal decomposition (e.g., explosive vs. stable behavior) require controlled differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Compare derivatives: Nitro groups (e.g., dinitroglycoluril) lower decomposition thresholds (~150°C), while alkylated versions (e.g., diethyl/methyl) exhibit higher stability (>200°C) . Use computational methods (DFT) to model bond dissociation energies and predict reactivity.
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
